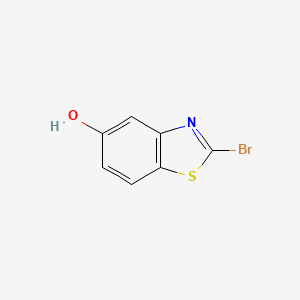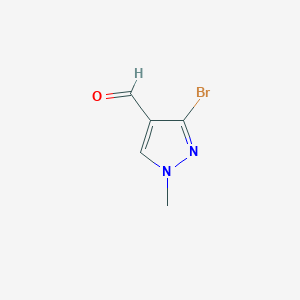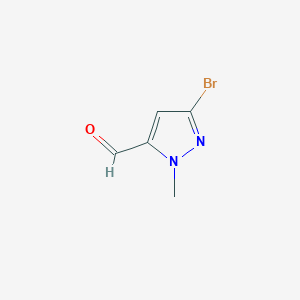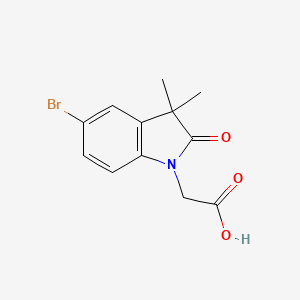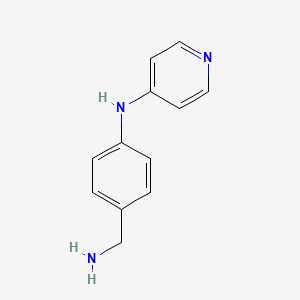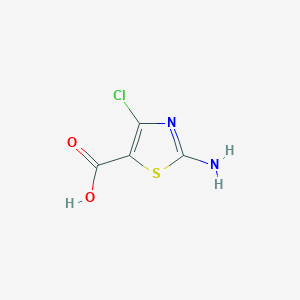
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with an amino group at position 2, a chlorine atom at position 4, and a carboxylic acid group at position 5. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action:
- 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid (abbreviated as ACTC ) is a chemical compound with the molecular formula C₄H₃ClN₂O₂S. Chemically, it belongs to the thiazole class of compounds .
Biochemical Pathways:
- The affected pathways remain speculative, but thiazole derivatives have been associated with various biological processes:
Action Environment:
: ChemSpider: this compound : 1,3,4-Thiadiazole Scaffold: Anti-Microbial Agents
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall integrity . By targeting these enzymes, this compound can disrupt bacterial cell wall synthesis, leading to cell death. Additionally, this compound has demonstrated binding affinity to various proteins, affecting their structural conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These findings highlight the potential for this compound to be used in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and efficacy. Additionally, this compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake and localization within target cells. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound has been shown to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including anticancer, antibacterial, and antifungal agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its versatile reactivity and stability.
Comparison with Similar Compounds
2-Amino-5-chlorothiazole: Similar structure but lacks the carboxylic acid group, leading to different reactivity and applications.
2-Amino-4-methylthiazole: Substitution of the chlorine atom with a methyl group alters its chemical properties and biological activity.
2-Amino-1,3-thiazole-5-carboxylic acid:
Uniqueness: 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile building block for the synthesis of a wide range of bioactive compounds .
Properties
IUPAC Name |
2-amino-4-chloro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)10-4(6)7-2/h(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPEUXGSHVFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



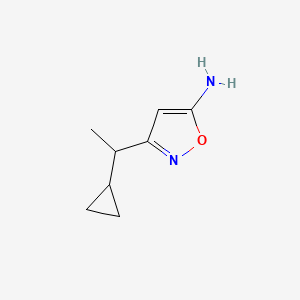
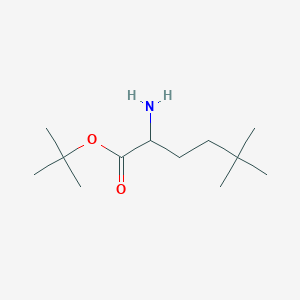
![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)
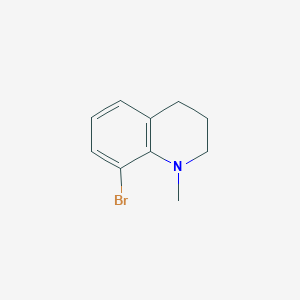
![6-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1380730.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)
